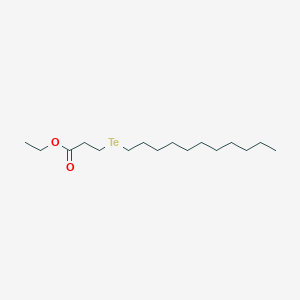![molecular formula C15H16O3 B14390959 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-26-5](/img/structure/B14390959.png)
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4. This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core with multiple methyl substitutions. It is also referred to by other names such as Cyclocoumarol and Methanopyranorin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticoagulant properties.
Medicine: Some derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of blood clotting disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticoagulant properties are due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclocoumarol
- Methanopyranorin
- Anticoagulans 63
- Cumopyran
- Cumopyrin
Uniqueness
What sets 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
88538-26-5 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
2,2,9-trimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H16O3/c1-9-4-5-12-11(8-9)13-10(14(16)17-12)6-7-15(2,3)18-13/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
YHPCMNDDJWAJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(CC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


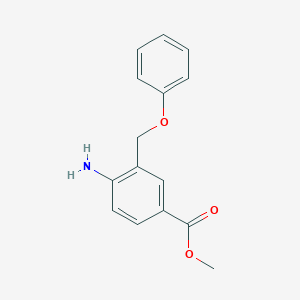
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
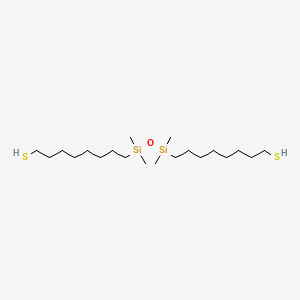

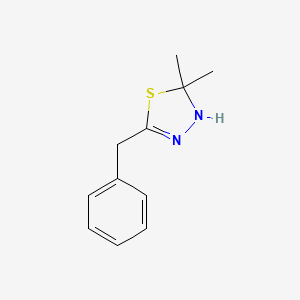

![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
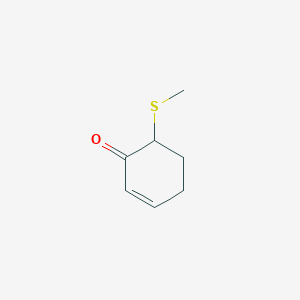


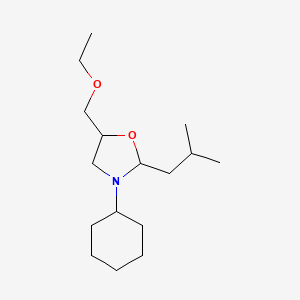
![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
